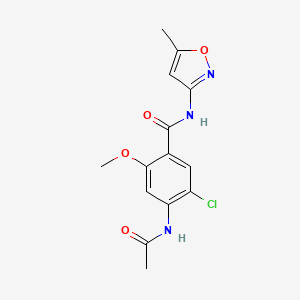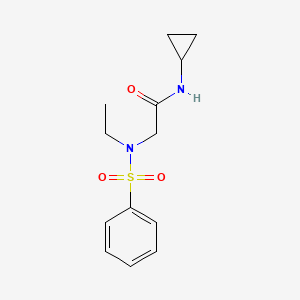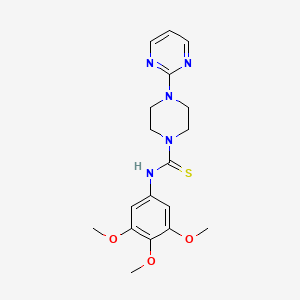![molecular formula C23H22N2O2 B4237561 2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4237561.png)
2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide
Vue d'ensemble
Description
2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide, also known as N-(2-phenylethyl)-2-(benzoylmethylamino)benzamide (BMEA), is a chemical compound that has been widely studied for its potential applications in scientific research. BMEA is a member of the benzamide class of compounds, which have been found to have various biological activities, including anticancer, antipsychotic, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of BMEA is not fully understood, but it is believed to involve the inhibition of Hsp90, a molecular chaperone that plays a critical role in protein folding and stabilization. Hsp90 has been found to be overexpressed in many cancer cells, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. BMEA has been found to be a potent inhibitor of Hsp90, and its anticancer activity has been demonstrated in various cancer cell lines and animal models.
Biochemical and Physiological Effects:
BMEA has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. BMEA has also been found to modulate the expression of various genes involved in cancer progression, such as cyclin D1, Bcl-2, and VEGF. In addition, BMEA has been found to have anti-inflammatory and analgesic properties, which may be useful for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMEA is its high selectivity and sensitivity for detecting protein-protein interactions. BMEA has been found to be more sensitive than other fluorescent probes, such as fluorescein and rhodamine. In addition, BMEA has been found to have low toxicity and good stability, which make it suitable for use in various biological assays. However, one of the limitations of BMEA is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research of BMEA. One of the most promising areas of research is the development of BMEA-based probes for imaging protein-protein interactions in live cells and tissues. Another area of research is the optimization of the synthesis method and the development of more efficient and cost-effective methods for the production of BMEA. In addition, the potential applications of BMEA in the treatment of various diseases, such as cancer and inflammatory diseases, should be further explored. Overall, BMEA has great potential as a valuable tool for scientific research and as a potential therapeutic agent for various diseases.
Applications De Recherche Scientifique
BMEA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of BMEA as a fluorescent probe for detecting protein-protein interactions. BMEA has been found to selectively bind to certain proteins, such as heat shock protein 90 (Hsp90), and emit fluorescence upon binding. This property makes BMEA a valuable tool for studying protein-protein interactions in vitro and in vivo.
Propriétés
IUPAC Name |
2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-25(23(27)19-12-6-3-7-13-19)21-15-9-8-14-20(21)22(26)24-17-16-18-10-4-2-5-11-18/h2-15H,16-17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHVHWLNAZPAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B4237481.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4237493.png)
![N-(5-chloro-2-methoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4237499.png)


![2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4237531.png)
![methyl 2-({[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4237538.png)



![1-{[5-(trifluoromethyl)-2-pyridinyl]amino}-2-propanol](/img/structure/B4237584.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4237591.png)